BI-78D3 is a small molecule initially developed as a c-Jun N-terminal kinase (JNK) inhibitor. [, ] It acts as a substrate-competitive inhibitor, targeting the interaction site between JNK and JNK-interacting protein-1 (JIP1). [] BI-78D3 exhibits promising activity in various cellular and animal models, highlighting its potential as a research tool for studying JNK signaling pathways and related biological processes. [, , , , , , , , , , ]
The molecular structure of BI-78D3 consists of a triazole ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group and a 5-nitrothiazol-2-ylthio group. [] The presence of the 5-nitrothiazole-2-sulfydryl group is significant as it allows for covalent modification of cysteine residues in target proteins. []
The primary chemical reaction associated with BI-78D3 is its covalent binding to cysteine residues within its target proteins. [, ] This covalent modification is attributed to the presence of the 5-nitrothiazole-2-sulfydryl group in its structure. [] Specifically, BI-78D3 has been shown to target Cys163 of JNK and Cys336 of ARNT. [, ]
BI-78D3 primarily acts by disrupting the interaction between JNK and JIP1. [, , ] It achieves this by binding to the JIP1 binding site on JNK, thus preventing JIP1 from binding and enhancing JNK signaling. [] This substrate-competitive inhibition mechanism effectively reduces the phosphorylation of JNK substrates, ultimately impacting downstream cellular processes. [, ] Notably, research suggests that BI-78D3's mechanism of action involves covalent modification of cysteine residues within its target proteins. [, ] This covalent binding likely contributes to its potent and long-lasting inhibitory effects. [, ]
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7